Cas no 32727-87-0 (2(1H)-Pyridinethione,6-(4-bromophenyl)-1-methyl-5-(4-methylphenoxy)-4-phenyl-)

2(1H)-Pyridinethione,6-(4-bromophenyl)-1-methyl-5-(4-methylphenoxy)-4-phenyl- structure
32727-87-0 structure
Product Name:2(1H)-Pyridinethione,6-(4-bromophenyl)-1-methyl-5-(4-methylphenoxy)-4-phenyl-
CAS No:32727-87-0
MF:C24H18BrN
MW:400.310425281525
CID:293790
PubChem ID:2801863
Update Time:2025-04-19

2(1H)-Pyridinethione,6-(4-bromophenyl)-1-methyl-5-(4-methylphenoxy)-4-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyridinethione,6-(4-bromophenyl)-1-methyl-5-(4-methylphenoxy)-4-phenyl-
    • 2-(4-bromophenyl)-4-phenyl-6-(4-tolyl)pyridine
    • 6-(4-bromo-phenyl)-1-methyl-4-phenyl-5-p-tolyloxy-1H-pyridine-2-thione
    • AC1MCW9O
    • AG-F-09648
    • CTK4G9196
    • KB-162853
    • 2-(4-bromophenyl)-6-(4-methylphenyl)-4-phenylpyridine
    • 32727-87-0
    • AKOS024373035
    • 2-(4-bromophenyl)-4-phenyl-6-p-tolylpyridine
    • ST51011162
    • DTXSID40384331
    • Inchi: 1S/C24H18BrN/c1-17-7-9-19(10-8-17)23-15-21(18-5-3-2-4-6-18)16-24(26-23)20-11-13-22(25)14-12-20/h2-16H,1H3
    • InChI Key: RQYKIYKDOJRCOV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1=CC(C2C=CC=CC=2)=CC(C2C=CC(C)=CC=2)=N1

Computed Properties

  • Exact Mass: 461.045
  • Monoisotopic Mass: 399.06226g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 416
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.9
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.47

2(1H)-Pyridinethione,6-(4-bromophenyl)-1-methyl-5-(4-methylphenoxy)-4-phenyl- Related Literature

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